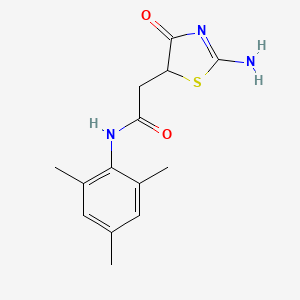![molecular formula C25H15NO6S2 B11591260 3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11591260.png)
3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound with a molecular formula of C25H15NO8 It is known for its unique structural features, which include a nitrophenyl group and two hydroxy-thiochromenone moieties
準備方法
The synthesis of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 4-hydroxy-2H-thiochromen-2-one derivatives under basic conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires careful control of temperature and reaction time to achieve high yields .
化学反応の分析
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine. Major products formed from these reactions include quinones, amines, and various substituted derivatives .
科学的研究の応用
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) has several scientific research applications:
作用機序
The mechanism of action of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) involves the selective induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which leads to the activation of p53-mediated apoptotic pathways. The compound decreases mitochondrial membrane potential and causes DNA fragmentation, ultimately resulting in cell death. Additionally, it inhibits the nuclear localization of NF-κB and downregulates the COX-2/PTGES2 cascade and MMP-2, reducing the proliferation, survival, and migration of cancer cells .
類似化合物との比較
Similar compounds to 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) include other bis-coumarin derivatives and nitrophenyl-containing compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Similar structure but with a chromenone moiety instead of thiochromenone.
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Similar structure but with a chromenone moiety instead of thiochromenone.
The uniqueness of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C25H15NO6S2 |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
2-hydroxy-3-[(2-hydroxy-4-oxothiochromen-3-yl)-(3-nitrophenyl)methyl]thiochromen-4-one |
InChI |
InChI=1S/C25H15NO6S2/c27-22-15-8-1-3-10-17(15)33-24(29)20(22)19(13-6-5-7-14(12-13)26(31)32)21-23(28)16-9-2-4-11-18(16)34-25(21)30/h1-12,19,29-30H |
InChIキー |
JMODBWBBHLUNNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)O)C(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(SC5=CC=CC=C5C4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11591180.png)
![(2E)-2-cyano-N-ethyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide](/img/structure/B11591184.png)
![5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B11591188.png)
![benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591189.png)
![3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11591192.png)
![ethyl {4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11591195.png)
![ethyl 4-[1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11591209.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-3-propoxybenzamide](/img/structure/B11591211.png)
![prop-2-en-1-yl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591214.png)

![benzyl 2-ethyl-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591222.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11591229.png)
![2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11591239.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B11591245.png)
